13-cis Acitretin O-beta-D-Glucuronide
Description
Overview of Retinoid Metabolism and Homeostasis
Retinoids, a class of compounds derived from vitamin A (retinol), are crucial for a multitude of physiological processes, including embryonic development, immune function, cell differentiation, and vision. nih.govwikipedia.orgwikipedia.org The term 'retinoids' encompasses vitamin A and its various metabolites, such as retinoic acid (RA). bioscientifica.com Maintaining stable internal levels of these potent signaling molecules, a state known as homeostasis, is critical, as both deficiency and excess can lead to significant pathologies. bioscientifica.comnih.gov This delicate balance is managed through a complex network of metabolic processes. These include the uptake and storage of vitamin A (primarily in the liver as retinyl esters), its transport to target tissues, its conversion to biologically active forms like all-trans-retinoic acid (ATRA), and its eventual catabolism and elimination. nih.govbioscientifica.com
The diverse biological functions of retinoids are made possible by the enzymatic modification of vitamin A into a variety of derivatives. nih.gov This process of interconversion and derivatization allows the body to generate specific retinoid metabolites for particular roles. nih.gov For instance, retinol (B82714) is oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid. nih.gov Retinoic acid itself acts as a ligand for nuclear receptors (Retinoic Acid Receptors or RARs), which in turn regulate the transcription of a large number of genes. nih.govnih.gov
Derivatization also includes the formation of retinyl esters for storage and retinyl phosphate (B84403) for participation in glycosylation reactions. nih.govjohnshopkins.edu The ability to convert retinoids between these various forms is fundamental to controlling their activity and distribution throughout the body. nih.gov The structural components of a retinoid—a bulky hydrophobic group, a polyene linker chain, and a polar end group—allow for these numerous modifications. nih.gov
Conjugation pathways are a key component of Phase II metabolism, a process the body uses to make compounds more water-soluble to facilitate their excretion. nih.govwikipedia.org In retinoid homeostasis, conjugation plays a critical role in the catabolism and elimination of active retinoids, preventing their accumulation to toxic levels. nih.govwikipedia.org The most significant conjugation reaction for retinoids is glucuronidation. wikipedia.org
This process involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches glucuronic acid to the retinoid molecule. wikipedia.orgsigmaaldrich.com The resulting retinoyl glucuronide is more polar and water-soluble than its parent compound, allowing it to be more easily eliminated from the body via bile or urine. wikipedia.orgsigmaaldrich.com This pathway is essential for clearing oxidized metabolites of retinoic acid, thereby maintaining precise control over the levels of this potent signaling molecule. nih.govwikipedia.org
Classification and Nomenclature of Retinoid Glucuronides
Retinoid glucuronides are classified as metabolites formed during the Phase II detoxification process. They are a specific type of retinoid derivative where a glucuronic acid moiety is attached to the parent retinoid structure.
Glucuronides are substances formed by linking glucuronic acid to another compound via a glycosidic bond. wikipedia.org This conjugation, known as glucuronidation, is a major pathway for the metabolism of a wide array of substances, including drugs, toxins, and endogenous compounds like steroids and retinoids. wikipedia.orgsigmaaldrich.com
The primary characteristic of a beta-D-glucuronide conjugate is its increased water solubility compared to the original molecule. wikipedia.orgnih.gov This enhanced polarity is crucial for the body's excretory systems, as it allows these otherwise lipophilic compounds to be transported in aqueous biological fluids and eliminated through the kidneys (in urine) or the liver (in bile). wikipedia.orgsigmaaldrich.com The addition of the glucuronic acid moiety generally renders the parent molecule inactive and non-toxic. nih.gov These conjugates can, however, be cleaved by β-glucuronidase enzymes, which are present in some tissues and produced by gut bacteria. sigmaaldrich.comhyphadiscovery.com
13-cis Acitretin (B1665447) O-beta-D-Glucuronide is a major metabolite of the synthetic, second-generation retinoid acitretin. wikipedia.orgnih.gov Acitretin's metabolism involves isomerization to 13-cis-acitretin (also known as isoacitretin), which is then conjugated with glucuronic acid to form the glucuronide derivative. nih.gov The "O" in the name indicates that the glucuronic acid is attached to the acitretin molecule through an oxygen atom, forming an ether-linked glucuronide.
Its academic significance stems from its role in the pharmacokinetics of acitretin. Studying this metabolite is crucial for understanding how the drug is processed, detoxified, and eliminated from the body. nih.gov The formation of 13-cis Acitretin O-beta-D-Glucuronide represents a terminal step in the metabolic pathway, converting the active drug into a water-soluble, excretable form. nih.gov Research into related compounds, such as 13-cis-retinoyl-β-glucuronide, has been instrumental in elucidating these metabolic fates. nih.gov
The precise identification of a chemical compound in scientific research relies on standardized nomenclature and registry numbers.
Interactive Data Table: Chemical Identification of this compound (Users can sort the table by clicking on the headers)
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | nih.gov |
| CAS Registry Number | 146090-81-5 | axios-research.com |
Compound Reference Table
The following table lists the chemical compounds mentioned in this article for reference.
Definition and Academic Significance of this compound
Key Synonyms: Isoacitretin (B1672207) Glucuronide
In scientific literature and chemical databases, this compound is also frequently referred to by its synonym, Isoacitretin Glucuronide . This alternative name highlights its direct precursor, isoacitretin, which is the 13-cis isomer of acitretin. The interchangeability of these names is important to recognize when reviewing toxicological and pharmacological studies. Other identifiers for this compound and its deuterated form include HY-143649S and CS-0374292. nih.gov
Relationship to Acitretin and Etretinate (B1671770) Metabolism
The story of this compound is intrinsically linked to the metabolic fates of two other retinoids: acitretin and its predecessor, etretinate. Acitretin itself is the primary active metabolite of etretinate. drugbank.com Etretinate was largely replaced by acitretin in clinical practice due to its significantly shorter half-life, offering a theoretically quicker washout period. nih.gov
The metabolic journey begins with the administration of acitretin. A key initial step in its metabolism is isomerization, where acitretin is converted to its 13-cis isomer, also known as isoacitretin. nih.gov Both acitretin and isoacitretin then undergo further metabolism, a significant part of which is conjugation with glucuronic acid to form their respective glucuronides, including this compound. drugbank.comnih.gov These glucuronidated forms are then eliminated from the body. nih.gov
A fascinating and clinically relevant aspect of this metabolic pathway is the potential for a "reverse" metabolic step. Under certain conditions, particularly in the presence of ethanol, acitretin can be re-esterified back into etretinate within the body. This biotransformation is a significant consideration, as etretinate is highly lipophilic and has a much longer elimination half-life than acitretin.
Detailed Research Findings
The biotransformation of acitretin is a well-documented process. Following oral administration, acitretin undergoes isomerization to form 13-cis-acitretin. nih.gov Both the parent drug and its isomer are then subject to conjugation with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. nih.govingentaconnect.com Studies have indicated that acitretin can inhibit the activity of UGT1A9, suggesting that this specific enzyme is likely involved in its glucuronidation. nih.gov
The resulting glucuronide conjugates, including this compound, are more water-soluble than their parent compounds, which facilitates their excretion in the feces (ranging from 34% to 54%) and urine (ranging from 16% to 53%). drugbank.comnih.gov
The following interactive data tables provide a summary of the key compounds involved in this metabolic pathway.
Table 1: Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|
| This compound | C₂₇H₃₄O₉ | 502.55 |
| Acitretin | C₂₁H₂₆O₃ | 326.43 |
| 13-cis-Acitretin (Isoacitretin) | C₂₁H₂₆O₃ | 326.43 |
Table 2: Compound Names and Synonyms
| Primary Name | Key Synonyms |
|---|---|
| This compound | Isoacitretin Glucuronide |
| Acitretin | Ro 10-1670 |
| 13-cis-Acitretin | Isoacitretin, Ro 13-7652 |
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDSEGJHOGTFE-HTUSQDISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746964 | |
| Record name | 1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146090-81-5 | |
| Record name | 1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Enzymatic Formation
Glucuronidation as a Major Phase II Metabolic Pathway for Retinoids
Glucuronidation represents a pivotal Phase II metabolic reaction for a wide array of endogenous compounds and xenobiotics, including retinoids. youtube.com This process involves the conjugation of a substrate with glucuronic acid, a modification that significantly increases the water-solubility of the target molecule, thereby aiding its excretion via urine or bile. youtube.com For retinoids, which are derivatives of vitamin A, this pathway is crucial for their catabolism and elimination. The conjugation of these lipophilic molecules with the hydrophilic glucuronic acid moiety is known as Phase II metabolism. youtube.com
Role of UDP-Glucuronosyltransferases (UGTs) in Retinoid Glucuronidation
The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the liver being a major site. nih.govnih.gov These enzymes catalyze the transfer of the glucuronic acid component from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate molecule. youtube.com UGTs are recognized as the most significant Phase II enzymes due to the vast number of compounds they help biotransform. nih.gov
The involvement of UGTs in the metabolism of retinoids is well-established. nih.gov In humans, approximately 40-70% of all clinically used drugs are subject to glucuronidation reactions catalyzed by UGTs. nih.gov
Several specific UGT isoforms have been identified as key players in the glucuronidation of retinoids and related compounds. Human UDP-glucuronosyltransferase 2B7 (UGT2B7) is a major isoform involved in the glucuronidation of numerous endogenous and exogenous compounds. nih.gov Research has demonstrated that UGT2B7 is the only human UGT isoform capable of glucuronidating all-trans retinoic acid (atRA) and its oxidized derivatives with activities comparable to those found in human liver microsomes. nih.gov Given the structural similarity, UGT2B7 is considered a primary candidate for the glucuronidation of acitretin (B1665447) and its isomers. UGT2B7 is known to conjugate a wide variety of drugs, including analgesics and carboxylic nonsteroidal anti-inflammatory drugs. nih.gov
While UGT2B7 is a principal enzyme, other isoforms may also contribute. Studies on related retinoids and other compounds show the involvement of multiple UGTs. For instance, the glucuronidation of glycyrrhetinic acid is primarily mediated by UGT1A1, UGT1A3, 2B4, and 2B7. nih.gov Similarly, for the flavonoid icaritin, UGT1A3, UGT1A9, and UGT2B7 were identified as the main contributing enzymes in human liver microsomes. nih.gov This suggests that the glucuronidation of 13-cis acitretin could also be a process involving multiple UGT isoforms.
Biochemical Mechanism of O-beta-D-Glucuronide Formation
The formation of 13-cis Acitretin O-beta-D-Glucuronide is an acyl glucuronidation reaction. This process involves the carboxylic acid group of the 13-cis acitretin molecule. The UGT enzyme facilitates a nucleophilic attack from the carboxylate group of the retinoid onto the anomeric C1 position of the glucuronic acid moiety of UDPGA. youtube.com
This reaction results in the formation of a glycosidic bond, specifically an ester linkage, between the retinoid and glucuronic acid. The resulting conjugate, an acyl glucuronide, is significantly more polar than the parent compound. This increased hydrophilicity prevents its reabsorption in the renal tubules and facilitates its excretion from the body. youtube.com
Precursor Pathways to this compound
The direct precursor to this compound is 13-cis acitretin, also known as isoacitretin (B1672207). This metabolite is not administered directly but is formed in the body following the administration of acitretin.
Isomerization of Acitretin to 13-cis Acitretin (Isoacitretin)
A primary and immediate metabolic step for acitretin in the body is its isomerization to the 13-cis isomer, isoacitretin. nih.govdrugbank.comwho.int This differs from the initial metabolism of isotretinoin (B22099) (13-cis-retinoic acid), which primarily involves oxidation. nih.gov Following oral administration of acitretin, both the parent drug (all-trans) and its 13-cis isomer are found in the plasma. who.int
This cis-trans isomerization is a reversible reaction and can be catalyzed non-enzymatically by the widely distributed endogenous tripeptide, glutathione (B108866). nih.gov Studies have shown that glutathione catalyzes this interconversion in both directions. nih.gov Additionally, glutathione S-transferases (GSTs) can also act as isomerases, catalyzing the interconversion of retinoid isomers, a process that is independent of the presence of glutathione. nih.gov
The pharmacokinetic profiles of acitretin and its 13-cis metabolite differ, with isoacitretin generally having a longer terminal elimination half-life.
Table 1: Comparative Pharmacokinetics of Acitretin and 13-cis-Acitretin in Psoriatic Patients
| Parameter | Acitretin | 13-cis-Acitretin (Isoacitretin) |
| Time to Max. Plasma Conc. (Tmax) | 2 - 3.3 hours | 4 - 22 hours |
| Terminal Elimination Half-Life (t½) | Mean: 47.1 hours (Range: 16.5-111.1) | Mean: 119.4 hours (Range: 36.5-249.4) |
| Data compiled from studies on psoriatic patients after oral administration. who.intnih.gov |
Glucuronidation of 13-cis Acitretin
Once formed, 13-cis acitretin (isoacitretin) serves as a substrate for glucuronidation. who.int In studies using isolated perfused rat liver, isoacitretin was shown to undergo glucuronidation as its major metabolic route. who.int The resulting metabolite is this compound. nih.gov This conjugate, along with the glucuronide of the all-trans form, is then eliminated from the body, primarily through the bile. who.int The formation of this glucuronide is the final step in this specific metabolic sequence, converting the active drug metabolite into a water-soluble, excretable form.
Factors Influencing Glucuronidation Rates
The rate at which this compound is formed is not constant but is influenced by a variety of endogenous and exogenous factors. These factors can modulate the activity of the enzymes responsible for glucuronidation, ultimately affecting the systemic exposure and therapeutic efficacy of acitretin.
Modulation by Cellular Retinoic Acid Binding Proteins (CRABPs)
Cellular Retinoic Acid Binding Proteins (CRABPs), specifically CRABP-I and CRABP-II, are intracellular proteins that bind to retinoic acid with high affinity. While acitretin is a synthetic retinoid, its structural similarity to endogenous retinoic acid suggests a potential interaction with these binding proteins. Research indicates that acitretin competitively binds to CRABP. science.gov However, its major metabolite, 13-cis-acitretin, demonstrates a significantly lower binding affinity for CRABPs. nih.gov
This difference in binding affinity is crucial. 13-cis-retinoic acid is considered a prodrug that undergoes isomerization to the more biologically active all-trans-retinoic acid (atRA). nih.gov CRABPs play a key role in intracellular trafficking and metabolism of atRA. By binding to atRA, CRABPs can deliver it to catabolic enzymes, such as those in the cytochrome P450 family. nih.gov While a direct interaction between CRABPs and the UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation has not been extensively detailed, the sequestration and delivery of retinoids by CRABPs can indirectly influence the substrate availability for glucuronidation. The lower affinity of 13-cis-acitretin for CRABPs suggests that its availability for direct glucuronidation might be less influenced by these binding proteins compared to its all-trans isomer.
| Compound | CRABP Binding Affinity | Implication for Glucuronidation |
| Acitretin | Competitive | Binding may influence intracellular concentration and availability for metabolism. |
| 13-cis-Acitretin | Low | Less direct modulation by CRABPs, potentially leading to different metabolic routing. |
| All-trans-retinoic acid | High | CRABP-mediated delivery to metabolic enzymes can affect its overall clearance, including potential for glucuronidation. |
Impact of Xenobiotic-Retinoid Interactions on Glucuronidation
The metabolism of retinoids, including acitretin, can be significantly altered by the presence of xenobiotics—foreign compounds such as drugs, environmental pollutants, and dietary constituents. These interactions can occur at the level of the metabolizing enzymes, particularly the UGTs.
The glucuronidation of 13-cis-retinoic acid is primarily catalyzed by several UGT isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9, with UGT1A9 being potentially the most significant in vivo due to its favorable kinetics and high expression in the liver and intestine. nih.gov
Xenobiotics can either induce or inhibit the activity of these UGT isoforms. For instance, ketoconazole (B1673606), an antifungal agent and a known inhibitor of cytochrome P450 enzymes, has also been shown to be a potent inhibitor of UGT1A1 and UGT1A9. nih.govnih.gov Co-administration of a drug like ketoconazole could therefore be expected to decrease the rate of 13-cis-acitretin glucuronidation, potentially leading to altered plasma levels of the parent drug and its glucuronide metabolite.
Biological Fate and Mechanistic Significance
Role in Retinoid Deactivation and Elimination
Glucuronidation is a major metabolic pathway for both endogenous retinoids like retinoic acid and synthetic analogues like acitretin (B1665447). mdpi.comnih.gov This process serves as a detoxification mechanism, converting lipophilic compounds into forms that can be readily excreted from the body. oup.comnih.govproquest.com
The parent compound, acitretin, is a lipophilic molecule that is practically insoluble in water. selleckchem.comchemicalbook.comnih.gov This characteristic would hinder its elimination from the body. The conjugation of 13-cis acitretin with a glucuronic acid moiety to form 13-cis Acitretin O-beta-D-Glucuronide dramatically increases the molecule's water solubility. mdpi.comoup.comnih.gov This biochemical transformation is critical, as it converts the lipid-soluble retinoid into a water-soluble conjugate that can be efficiently processed and removed by the body's excretory systems. proquest.comnih.gov
Once converted into their water-soluble glucuronide forms, the metabolites of acitretin are eliminated from the body through two primary routes. nih.govkarger.com These conjugates are excreted in the bile, which subsequently enters the gastrointestinal tract and is eliminated in the feces, and also through the kidneys via the urine. nih.govkarger.com Studies have shown that the metabolites and conjugates of acitretin and its cis-isomer are excreted in both feces (ranging from 34% to 54%) and urine (ranging from 16% to 53%). drugbank.comnih.gov This dual-pathway elimination ensures the efficient clearance of the metabolized drug from the system.
| Excretion Route | Percentage of Excreted Dose | Source |
|---|---|---|
| Fecal (via Biliary Excretion) | 34% - 54% | nih.gov, drugbank.com |
| Renal (Urine) | 16% - 53% | nih.gov, drugbank.com |
Considerations of Biological Activity of Glucuronides
While primarily viewed as an inactivation and elimination pathway, the formation of retinoid glucuronides has further biological implications.
Retinoid beta-glucuronides, including this compound, are recognized as naturally occurring, water-soluble forms of retinoids. nih.govproquest.comnih.gov This property distinguishes them from their lipophilic parent compounds and is fundamental to their biological transport and excretion. oup.com
Although formed as part of a deactivation process, retinoid glucuronides may not be completely inert. Research suggests they can serve as a transport vehicle and a source of retinoic acid, from which the active compound can be slowly released. nih.govproquest.comnih.gov In tissues, the hydrolysis of the glucuronide back to its parent retinoid could potentially create a reservoir, providing a sustained, low-level release of the active drug. nih.gov The biological activity observed with some retinoyl glucuronides may be attributable to this slow release of the parent retinoic acid. nih.gov
The biological effects of active retinoids like all-trans-retinoic acid are mediated through their binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). wikipedia.orgresearchgate.net Additionally, cellular retinoic acid-binding proteins (CRABPs) are involved in the intracellular transport and availability of retinoic acid. nih.gov
Crucially, studies on retinoyl beta-glucuronide (RAG) have demonstrated that it does not exhibit any significant affinity for either CRABPs or the nuclear RARs. nih.gov This lack of direct binding indicates that this compound itself is not a direct agonist for these key receptors. Therefore, any retinoid-like biological activity associated with the glucuronide metabolite is likely not a result of direct receptor activation, but rather an indirect effect stemming from its potential conversion back to the active parent compound, cis-acitretin, which can then interact with the retinoid receptors. nih.gov
Advanced Analytical Methodologies and Quantification
Chromatographic Techniques for Separation and Detection
The separation and detection of 13-cis Acitretin (B1665447) O-beta-D-Glucuronide from biological matrices and its parent compounds necessitate sophisticated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal methods utilized for this purpose.
HPLC is a fundamental technique for the analysis of acitretin and its metabolites. veeprho.comnih.gov Reversed-phase HPLC methods are commonly employed, utilizing C18 columns for the separation of these compounds. nih.gov For the analysis of acitretin and its isomers, mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727), water, and an acid such as phosphoric acid or acetic acid to ensure good peak shape and resolution. nih.govsielc.com
While specific HPLC methods dedicated solely to 13-cis Acitretin O-beta-D-Glucuronide are not extensively detailed in publicly available literature, the established methods for acitretin and 13-cis-acitretin provide a strong basis. The glucuronide conjugate, being more polar than its aglycone, would elute earlier under typical reversed-phase conditions. Method development for the glucuronide would involve optimizing the mobile phase gradient to achieve separation from the parent drug, its isomers, and other metabolites. The availability of a highly characterized reference standard for 13-cis-Acitretin Glucuronide is essential for such method development and validation. veeprho.com
A key consideration in the HPLC analysis of retinoids is their sensitivity to light and oxidation, which can lead to degradation and isomerization. nih.gov Therefore, sample handling and analysis are often performed under light-protected conditions.
Table 1: Representative HPLC Conditions for Acitretin and Related Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Acetonitrile, water, and phosphoric/acetic acid | nih.govsielc.com |
| Detection | UV | nih.gov |
| Quantification Limit | As low as 2 ng/mL for acitretin and 13-cis-acitretin in plasma | nih.gov |
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it the preferred method for quantifying drug metabolites in complex biological matrices. thermofisher.comnih.gov For many xenobiotics, glucuronidation is a major metabolic pathway, and LC-MS/MS allows for the direct measurement of these conjugates. scispace.com
The development of a robust LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection. An Ascentis-RP amide column has been successfully used for the separation of acitretin and its isomer, isoacitretin (B1672207). nih.gov A biphenyl (B1667301) column has also been shown to be effective in separating various opioid compounds and their glucuronide conjugates. nih.gov
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. nih.gov For acitretin and its metabolites, negative ion mode electrospray ionization (ESI) is often used. nih.gov The specific precursor-to-product ion transitions for this compound would be determined using a reference standard. The availability of a labeled internal standard, such as 13-cis Acitretin-d3 (B1146030) O-β-D-Glucuronide, is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response.
For enhanced sensitivity, microbore LC coupled with negative chemical ionization mass spectrometry (NCI-MS) can be employed. This technique has been successfully used for the quantification of acitretin and its 13-cis metabolite in human plasma, achieving low limits of detection. While a specific application to this compound is not documented, the principles of this highly sensitive technique would be applicable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
Challenges in Analytical Quantification
The accurate quantification of this compound is fraught with challenges, primarily related to the compound's stability in biological matrices and the need for analytical specificity.
A significant challenge in the analysis of this compound is its potential for ex-vivo degradation. Glucuronide conjugates can be susceptible to hydrolysis, both chemically and enzymatically. nih.gov Biological samples, such as plasma and tissue homogenates, may contain endogenous β-glucuronidases that can cleave the glucuronide moiety, leading to an underestimation of the conjugate and an overestimation of the aglycone, 13-cis-acitretin. scispace.com
To mitigate enzymatic hydrolysis, samples should be processed promptly at low temperatures, and the addition of a β-glucuronidase inhibitor to the collection tubes or during sample preparation may be necessary. nih.gov Furthermore, the stability of retinoids is a well-documented issue, with the potential for cis-trans isomerization. researchgate.net The handling of samples under light-protected conditions and at controlled temperatures is therefore critical to prevent the isomerization of this compound or its aglycone.
Studies on acitretin have shown that its elimination is significantly through biliary excretion as a beta-glucuronide conjugate, highlighting the importance of accurately measuring this metabolite. researchgate.net
Analytical methods must be highly specific to differentiate this compound from other closely related metabolites. Acitretin itself can form a glucuronide conjugate, and the potential for the presence of other isomeric forms of the glucuronide necessitates a chromatographic method with sufficient resolving power. nih.gov
LC-MS/MS provides a high degree of specificity through the selection of unique precursor and product ion pairs in MRM mode. nih.gov However, it is crucial to ensure that the chromatographic method separates the analyte of interest from its isomers to prevent in-source fragmentation of a co-eluting isomer from interfering with the quantification of the target analyte. scispace.com The use of a validated method with a well-characterized reference standard is paramount to ensuring the specificity and accuracy of the results. veeprho.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| 13-cis-Acitretin-d3 O-β-D-Glucuronide | |
| Acetic acid | |
| Acetonitrile | |
| Acitretin | |
| Isoacitretin | |
| Methanol |
Application of Isotope-Labeled Internal Standards
In the quantitative analysis of drug metabolites by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to enhance accuracy. These standards are crucial for correcting the variability introduced during sample preparation and analysis, particularly the matrix effects that can suppress or enhance the ionization of the analyte. Deuterium-labeled compounds are frequently employed as internal standards due to their cost-effectiveness and ready availability compared to 13C or 15N-labeled counterparts. nih.gov
The ideal internal standard co-elutes with the analyte, allowing it to compensate for patient-specific matrix effects that might occur at the exact retention time of the compound of interest. cerilliant.com While deuterium (B1214612) labeling is a viable option for LC-MS/MS analysis, potential complications such as hydrogen-deuterium scrambling in the ion source or collision cell must be considered. cerilliant.com However, these issues can often be mitigated or eliminated by carefully selecting instrument conditions and monitoring specific ion transitions. cerilliant.com
Use of Deuterium-Labeled this compound as a Reference Standard
The primary metabolite of acitretin is its 13-cis isomer, also known as isoacitretin. who.int Both acitretin and isoacitretin are ultimately metabolized into more water-soluble forms, such as their respective glucuronide conjugates, to be eliminated from the body. who.intnih.gov Therefore, for the accurate quantification of this compound, the use of its deuterium-labeled analog as an internal standard is the preferred method.
While specific studies detailing the application of deuterium-labeled this compound are not prevalent in publicly available literature, the principles are well-established. For instance, in the quantification of acitretin and its primary metabolite isoacitretin (13-cis-acitretin), a method utilizing acitretin-d3 as the internal standard for both analytes has been successfully developed and validated. researchgate.net The synthesis of various deuterium-labeled drug metabolites for use as internal standards in LC-MS/MS analysis is a common practice, demonstrating the feasibility and acceptance of this approach. mdpi.comnih.gov
The direct measurement of glucuronide metabolites requires the use of authentic glucuronide standards for calibration and quality control. researchgate.net A deuterium-labeled version of the target analyte, such as 13-cis Acitretin-d3 O-beta-D-Glucuronide, serves as the ideal internal standard because its chemical and physical properties are nearly identical to the unlabeled analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any analytical variability.
Optimization of Sample Preparation and Extraction Techniques
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, tissue) and to remove interfering substances that could compromise the analytical results. For hydrophilic compounds like glucuronides, separating them from the biological matrix can be challenging. researchgate.net The optimization of extraction techniques is therefore a critical step in method development. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For acitretin and its metabolites in plasma, various LLE protocols have been employed. One method involved protein precipitation with acetonitrile, followed by extraction with methyl tert-butyl ether. biomolther.org Another study utilized a mixture of diethyl ether and ethyl acetate (B1210297) for the extraction of acitretin from plasma samples. researchgate.net A more complex three-phase system, liquid-liquid-liquid extraction, has been developed to enhance selectivity by distributing interferences into a separate, non-polar phase (n-hexane) while extracting the analytes into acetonitrile. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from a liquid sample. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). A study quantifying all-trans-acitretin and 13-cis-acitretin in human plasma utilized SPE for sample clean-up. rsc.org The optimization of an SPE method involves several key parameters: promochrom.comyoutube.com
Sorbent Selection: Choosing the correct sorbent material (e.g., C18 for reversed-phase) is fundamental.
Conditioning: The sorbent must be activated, typically with an organic solvent like methanol, followed by equilibration with an aqueous solution to prepare it for the sample. youtube.com
Sample Loading: The sample should be loaded at a slow flow rate to ensure optimal interaction and retention of the analyte on the sorbent. youtube.com
Washing: An optimized wash step uses the strongest possible solvent that removes interferences without eluting the analyte of interest. Adjusting the pH can also aid in removing interferences. youtube.com
Elution: The final step uses a solvent strong enough to desorb the analyte from the sorbent. Optimization may involve adjusting solvent strength, volume, or flow rate to ensure complete recovery. promochrom.com
The following table summarizes key variables in the optimization of common extraction techniques for retinoids and their metabolites.
| Technique | Key Optimization Parameters | Research Findings/Examples |
| Liquid-Liquid Extraction (LLE) | Solvent type & volume, pH of aqueous phase, mixing time, phase separation method. | - Acetonitrile for protein precipitation followed by methyl tert-butyl ether for extraction of acitretin. biomolther.org- Diethyl ether/ethyl acetate used for acitretin extraction from plasma. researchgate.net |
| Solid-Phase Extraction (SPE) | Sorbent type, conditioning solvent, sample loading flow rate, wash solvent composition & pH, elution solvent composition & volume. | - Successful use of SPE for clean-up of acitretin and 13-cis-acitretin from human plasma. rsc.org- General optimization includes flow rate control (e.g., 3-5 mL/min for elution), addition of soak times, and ensuring proper cartridge drying. promochrom.com |
| Protein Precipitation (PP) | Precipitating agent (e.g., acetonitrile, methanol), sample-to-solvent ratio, centrifugation conditions. | - Often used in combination with LLE for acitretin analysis. researchgate.net- A simple one-step protein precipitation with methanol is a common approach for various drugs. researchgate.net |
Ultimately, the choice and optimization of the extraction method depend on the specific properties of the analyte and the matrix, as well as the sensitivity and selectivity requirements of the subsequent analytical technique. For this compound, a combination of protein precipitation followed by SPE or LLE would likely provide the cleanest extract for reliable LC-MS/MS quantification.
Comparative Biochemical and Pharmacological Studies Preclinical/mechanistic Focus
Comparison with Other Retinoid Glucuronides
The glucuronidation of retinoic acid isomers is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver and other tissues. youtube.comxenotech.com In humans, UGT2B7 has been identified as the key isoform responsible for the glucuronidation of retinoids and their oxidized derivatives. nih.govnih.gov
Studies using rat liver microsomes have revealed significant differences in the glucuronidation of various retinoic acid isomers. In one such study, it was observed that the isomerization of 13-cis-retinoic acid to the all-trans form occurs more readily than the reverse, which is consistent with the greater thermodynamic stability of the all-trans isomer. nih.gov This isomerization can even proceed as a non-enzymatic process. nih.gov
The enzymatic formation of the glucuronide conjugates is also subject to induction. Pre-treatment of rats with 3-methylcholanthrene (B14862) (MC), an inducer of certain UGT isozymes, markedly increases the microsomal glucuronidation of both 13-cis-retinoic acid and all-trans-retinoic acid. nih.gov Notably, the formation of 13-cis-retinoyl-beta-glucuronide (B22127) was enhanced up to seven-fold in microsomes from MC-induced rats, indicating that a specific MC-inducible UGT isozyme catalyzes this reaction. nih.gov In contrast, phenobarbital (B1680315) induction had little effect on the glucuronidation rates of these retinoids. nih.gov
In addition to the glucuronides of the parent isomers, the glucuronide of 9-cis-retinoic acid has also been identified in these in vitro systems. nih.gov The formation of all-trans-retinoyl-beta-glucuronide is catalyzed by a UGT with an apparent Km of 54.7 µM for all-trans-retinoic acid and 2.4 mM for the co-substrate UDP-glucuronic acid. nih.gov
Table 1: Effect of Inducers on Retinoid Glucuronidation in Rat Liver Microsomes
| Retinoid Isomer | Inducing Agent | Effect on Glucuronidation Rate | Fold Increase |
|---|---|---|---|
| 13-cis-Retinoic Acid | 3-Methylcholanthrene | Significantly Increased | Up to 7-fold |
| all-trans-Retinoic Acid | 3-Methylcholanthrene | Increased | Not specified |
| 13-cis-Retinoic Acid | Phenobarbital | Slight difference | Not significant |
| all-trans-Retinoic Acid | Phenobarbital | Slight difference | Not significant |
Glucuronidation is generally considered a primary deactivation and elimination pathway for many drugs and endogenous compounds. wikipedia.org The addition of a glucuronic acid moiety increases the water solubility of the parent compound, facilitating its excretion via bile and urine. wikipedia.org This holds true for retinoids, where conjugation serves to eliminate the biologically active molecules.
However, the role of retinoid glucuronides may be more complex than simple deactivation. Some research suggests that retinoyl-beta-glucuronide may possess biological activity itself, potentially acting as a carrier to transport the retinoyl group to specific proteins or as a slow-release precursor of the active retinoic acid. nih.gov It has been shown to be less teratogenic than all-trans-retinoic acid and crosses the placenta at a much slower rate, suggesting a potential protective role. nih.gov The formation of 13-cis-retinoyl-glucuronide and its subsequent excretion in bile is a well-documented metabolic pathway. nih.gov
The conversion of 13-cis-retinoic acid to its major metabolite, 4-oxo-13-cis-retinoic acid, and the subsequent glucuronidation of this metabolite, is a major metabolic route in humans. nih.gov This extensive metabolism underscores the body's effort to deactivate and clear these potent signaling molecules. The biological activity of the glucuronide metabolites themselves is generally considered to be significantly reduced compared to the parent compounds, solidifying glucuronidation's role as a deactivation step.
In Vitro and In Vivo Model Systems for Studying Metabolism
A variety of model systems are employed to investigate the intricate pathways of retinoid metabolism, including the formation of 13-cis Acitretin (B1665447) O-beta-D-Glucuronide.
Isolated liver microsomal preparations are a cornerstone for in vitro studies of Phase I and Phase II metabolism. nih.govnih.gov These subcellular fractions contain a high concentration of UGT enzymes. youtube.com Studies utilizing rat liver microsomes have been instrumental in demonstrating the isomerization between 13-cis and all-trans-retinoic acid and in identifying the induction of glucuronidation by compounds like 3-methylcholanthrene. nih.gov These preparations allow for the determination of enzyme kinetics, such as the apparent Km values for retinoic acid and UDP-glucuronic acid. nih.gov Freshly isolated human hepatocytes have also been used to study the induction of metabolizing enzymes by 13-cis-retinoic acid. nih.gov
In vivo studies using animal models, particularly rats, have provided invaluable insights into the physiological relevance of retinoid glucuronidation. Bile duct-cannulated rats have been used to study the metabolism of all-trans-retinoic acid. nih.gov These experiments showed that retinoyl glucuronide, existing as a mix of all-trans and 13-cis forms, is a major metabolite in the intestinal mucosa and is excreted in the bile. nih.govnih.gov These models demonstrate that the intestine is a significant site of retinoid metabolism and that isomerization of all-trans-retinoic acid to 13-cis-retinoic acid likely occurs in vivo before conjugation with glucuronic acid. nih.gov
Inter-Species Variation in Retinoid Glucuronidation Pathways
Significant variations in drug metabolism are often observed between different species, and retinoid glucuronidation is no exception. In vitro studies have highlighted a notable difference between rat and human liver microsomes. While rat microsomes, particularly those induced with MC, show robust glucuronidation of retinoic acid isomers, human liver microsomes have been reported to produce only trace amounts of these glucuronides under similar conditions. nih.gov Furthermore, the degree of isomerization was also lower in incubations with human microsomes compared to rat fractions. nih.gov These findings suggest that the specific UGT isozymes responsible for retinoid glucuronidation may differ in their expression levels or catalytic efficiencies between rats and humans, which has important implications for extrapolating metabolic data from animal models to humans.
Future Directions in Academic Research
Elucidation of Novel Metabolic Enzymes and Pathways Involved in 13-cis Acitretin (B1665447) O-beta-D-Glucuronide Formation
The formation of 13-cis Acitretin O-beta-D-Glucuronide is a crucial step in the metabolism of acitretin. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes responsible for the glucuronidation of numerous compounds. youtube.com While it is known that acitretin and its isomer are metabolized into glucuronide conjugates, the specific UGT isoforms responsible for the formation of this compound have not been definitively identified. drugbank.comnih.gov
Research has shown that UGT2B7 is the sole human UGT isoform capable of glucuronidating all-trans-retinoic acid (atRA) and its oxidized derivatives with activities comparable to those in human liver microsomes. nih.gov Given the structural similarity, it is highly probable that UGT2B7 plays a significant role in the glucuronidation of acitretin's 13-cis isomer. However, other UGTs are expressed in key tissues like the liver, intestine, and skin, and their potential contribution cannot be dismissed. youtube.com Future research should aim to:
Systematically screen a panel of recombinant human UGT enzymes to identify all isoforms capable of catalyzing the formation of this compound.
Investigate the enzyme kinetics (Km, Vmax) for each identified UGT isoform to determine their relative efficiencies.
Examine the expression of these specific UGTs in different tissues (e.g., liver, skin, intestine) to understand tissue-specific metabolism of 13-cis acitretin.
Interestingly, studies on Caco-2 cells have demonstrated that biologically active retinoids can suppress the mRNA expression of UGT2B7. nih.gov This suggests a potential feedback mechanism where high concentrations of retinoids might down-regulate their own glucuronidation, a pathway that could have significant toxicological implications. nih.gov
Table 1: UGT Isoforms and Retinoid Metabolism
| UGT Isoform | Substrate(s) | Key Research Finding | Citation |
|---|---|---|---|
| UGT2B7 | all-trans-retinoic acid (atRA), 4-hydroxy-atRA, 4-oxo-atRA, 5,6-epoxy-atRA | The only human UGT isoform shown to glucuronidate retinoids and their oxidized derivatives. nih.govnih.gov | nih.govnih.gov |
| UGT2B15, UGT1A6 | Not substrates for atRA, 9-cis RA, or TTNPB | Did not show inhibition by retinoids, suggesting specificity of the UGT2B7 interaction. nih.gov | nih.gov |
Advanced Mechanistic Studies of Any Intrinsic Biological Activity or Signaling Roles Beyond Direct Receptor Binding
Glucuronidation is traditionally viewed as a detoxification pathway that renders compounds more water-soluble for excretion. nih.gov Consequently, this compound is generally considered an inactive metabolite. However, this assumption warrants rigorous investigation. The parent compound, acitretin, and its isomer, 13-cis-acitretin (isoacitretin), exert their biological effects by influencing the proliferation and differentiation of keratinocytes. drugbank.comnih.gov They are known to interact with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). drugbank.comnih.gov
While 13-cis retinoic acid itself has a low binding affinity for these receptors, it is thought to act as a pro-drug that isomerizes intracellularly to the more active all-trans-retinoic acid. nih.gov The glucuronide conjugate is unlikely to bind directly to RARs or RXRs. However, future research should explore other potential signaling roles, such as:
Interaction with other, non-classical cell surface receptors or transport proteins.
Modulation of the activity of enzymes involved in retinoid metabolism or signaling.
Acting as a stable, circulating reservoir that, upon hydrolysis, can release the active parent compound in specific target tissues. nih.gov
Development of Enhanced Analytical Techniques for Sub-Nanomolar Detection in Complex Matrices
Accurate quantification of this compound in biological samples is essential for understanding its pharmacokinetics and potential biological roles. Current methods, such as high-performance liquid chromatography (HPLC), have been used to detect acitretin and its 13-cis metabolite in plasma and skin. nih.gov More advanced techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer greater sensitivity and selectivity for various retinoids, with detection limits reaching the low nanomolar range in human serum. nih.gov
However, several challenges remain. The detection of very low, sub-nanomolar concentrations, particularly within complex tissue matrices like skin, requires further methodological refinement. nih.gov Additionally, acyl glucuronides can be labile, potentially leading to inaccurate measurements if samples are not handled and stored correctly. rsc.org
Future research in this area should focus on:
Developing and validating UHPLC-MS/MS methods with limits of quantification in the picomolar (sub-nanomolar) range.
Optimizing extraction procedures for complex matrices to improve recovery and minimize matrix effects. This may involve comparing liquid-liquid extraction with direct protein precipitation techniques. nih.gov
Establishing specific protocols for sample collection, handling, and storage to ensure the stability of the glucuronide conjugate and prevent its degradation back to the parent compound, which would lead to overestimation of the active form. rsc.org
Table 2: Analytical Methods for Retinoid Quantification
| Analytical Technique | Analyte(s) | Matrix | Key Feature/Limitation | Citation |
|---|---|---|---|---|
| HPLC | Acitretin, 13-cis-acitretin | Plasma, Skin | Quantification limit of 2 ng/ml in plasma and 10 ng/g in skin. nih.gov | nih.gov |
| UHPLC-MS/MS | atRA, 13-cis-RA, 9-cis-RA, and other metabolites | Human Serum | High sensitivity (nanomolar concentrations) and selectivity for isomers. nih.gov | nih.gov |
Investigation of Glucuronide Hydrolysis and Regeneration of Parent Retinoids in Specific Tissues
A critical area of investigation is the potential for this compound to be hydrolyzed back to its parent compound, 13-cis-acitretin. This process, mediated by β-glucuronidase enzymes, would essentially reverse the metabolic inactivation, regenerating an active retinoid within specific tissues. nih.gov
Studies on other retinoid glucuronides have shown that they can be readily hydrolyzed to retinoic acid or retinol (B82714), suggesting this may be a mechanism for the body to satisfy local retinoid requirements. nih.gov Research in rats demonstrated that the hydrolysis of retinoyl β-glucuronide to retinoic acid occurs in the liver, kidney, and intestine, with the highest activity in kidney lysosomes and liver microsomes. nih.gov This hydrolytic activity was found to be enhanced in a state of vitamin A deficiency, indicating a regulated biological process. nih.gov
Future studies should directly investigate this phenomenon for this compound by:
Using in vitro assays with tissue homogenates (e.g., from skin, liver, intestine) to measure the rate of hydrolysis.
Identifying the specific β-glucuronidases involved and their expression levels in different tissues.
Exploring the physiological conditions that may regulate this hydrolytic activity, such as local inflammation or cell differentiation status.
Role in Inter-Organ Retinoid Transport and Communication Pathways
Retinoids are transported throughout the body via complex pathways, primarily involving retinol bound to retinol-binding protein (RBP4) in the circulation. nih.gov Retinyl esters are transported in chylomicrons after dietary absorption. reactome.org Retinoid glucuronides, including this compound, are water-soluble and are eliminated in both urine and feces. nih.gov
The presence of retinoid glucuronides in the circulation, combined with their potential for hydrolysis in target tissues, suggests they could play a role in inter-organ transport and communication. nih.govresearchgate.net This pathway might supplement the classical RBP4-mediated delivery system. As water-soluble molecules, they would not require the same protein carriers as lipophilic retinoids. nih.gov This could represent a distinct mechanism for delivering retinoids to specific tissues or for systemic clearance.
Future research should aim to delineate this potential transport role by:
Quantifying the flux of this compound between different organs in vivo.
Investigating whether specific transporters are involved in the uptake or efflux of the glucuronide from cells.
Determining if the glucuronide itself can act as a signaling molecule between organs, perhaps indicating metabolic status to the liver or kidney.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acitretin |
| 13-cis-acitretin (isoacitretin) |
| all-trans-retinoic acid (atRA) |
| 9-cis-retinoic acid |
| 4-hydroxy-atRA |
| 4-oxo-atRA |
| 5,6-epoxy-atRA |
| TTNPB (Arotinoid acid) |
| Retinol |
| Retinyl esters |
| Retigabine |
Q & A
Q. What methodological approaches are recommended for quantifying this compound in biological matrices?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 325/360 nm ratio) is commonly used . However, co-elution with endogenous compounds in subcutaneous tissue may require isotope dilution mass spectrometry (IDMS) for specificity . Internal standards like isotretinoin improve accuracy in epidermal and plasma samples .
Q. How do plasma and tissue concentrations of this compound correlate during therapy?
- Answer : In psoriasis patients, total drug concentration (acitretin + 13-cis metabolite) averages 40–50 ng/g in epidermis and 80 ng/mL in plasma during 30 mg/day dosing . Epidermal concentrations approach the assay detection limit, requiring sensitive methods like HPLC-MS/MS for low-abundance samples .
Advanced Research Questions
Q. What experimental strategies address technical challenges in HPLC analysis of this compound in subcutaneous tissue?
- Answer : Subcutaneous biopsies often show overlapping peaks (e.g., endogenous lipids), complicating quantification . Solutions include:
- Chromatographic optimization : Gradient elution with C18 columns to resolve co-eluting compounds.
- Isotope-labeled standards : Use of -labeled analogs to distinguish metabolite peaks .
- Validation protocols : Replicate analyses and spike-recovery experiments to confirm precision .
Q. How can conflicting data on the teratogenicity of this compound be reconciled in preclinical models?
- Answer : Discrepancies arise from interspecies variations in metabolism. For example:
- Rats show rapid hepatic clearance (<1% plasma retention at 6 hours post-IV dose) .
- Humans exhibit prolonged tissue storage (detectable in adipose tissue for weeks post-treatment) .
- Recommendation : Use humanized liver models or transgenic rodents expressing human CYP450 enzymes to improve translational relevance .
Q. What experimental designs are critical for evaluating this compound’s neurodifferentiation effects in neuronal cell lines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
